Lipophilicity Differentiation: Phenoxyacetamide vs. Benzamide Analog (logP Δ = +1.90)
The target phenoxyacetamide compound exhibits a calculated logP of 3.14 (ZINC) [1], substantially higher than the logP of 1.24 reported for its closest commercially listed analog, N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide (ChemDiv compound IB06-9102) . Both compounds share the identical pyrido[2,3-d]pyrimidine core and N-ethyl linker; the logP difference is therefore solely attributable to the terminal acyl group (2-phenoxyacetyl vs. benzoyl).
| Evidence Dimension | Computed partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.14 (ZINC calculated) |
| Comparator Or Baseline | N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide: logP = 1.24 (ChemDiv reported) |
| Quantified Difference | ΔlogP = +1.90 (target more lipophilic by approximately 1.9 log units, corresponding to a ~79-fold higher theoretical octanol/water partition ratio) |
| Conditions | Computed logP values: ZINC (XlogP3-based) vs. ChemDiv catalog value |
Why This Matters
A logP difference of nearly 2 units translates to a predicted ~79-fold difference in octanol/water partitioning, which directly impacts membrane permeability, nonspecific protein binding, and solubility—parameters critical for selecting the appropriate analog for cell-based vs. biochemical assay formats during procurement.
- [1] ZINC Database, Substance ZINC001343706020. N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-2-phenoxyacetamide. Computed logP = 3.137. View Source
